molecular formula C11H10Cl3NO B8364285 2,5-Dichloro-6-methoxy-4-methylquinoline hydrochloride CAS No. 189746-18-7

2,5-Dichloro-6-methoxy-4-methylquinoline hydrochloride

Cat. No. B8364285
M. Wt: 278.6 g/mol
InChI Key: LQCUZJFQIQLGHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06479660B1

Procedure details

A 10-liter, four-necked reactor equipped with a mechanical stirrer, condenser, thermowatch, addition funnel and a condenser was charged with 6-methoxy-4-methyl-2-chloroquinoline (3) (900 g, 4.33 moles) and glacial acetic acid (3.06 liters). The slurry was heated to 60° C. and a solution of sulfuryl chloride (646 g, 4.77 moles) in glacial acetic acid (0.902 liters) was added over 2 hours while maintaining the temperature between 60 and 65° C. The resulting slurry was stirred for 1 hour at 60-65° C., then cooled to 15-20° C. and stirred at this temperature for 2 hours. The product was removed by suction filtration, washed with cold (10° C.) acetic acid (0.550 liters), and air dried. to yield the title compound 978.4 g (81.2%); mp 159-160° C. (dec).
Quantity
900 g
Type
reactant
Reaction Step One
Quantity
3.06 L
Type
solvent
Reaction Step One
Quantity
646 g
Type
reactant
Reaction Step Two
Quantity
0.902 L
Type
solvent
Reaction Step Two
Yield
81.2%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[C:8]([Cl:13])[CH:7]=[C:6]2[CH3:14].S(Cl)([Cl:18])(=O)=O>C(O)(=O)C>[ClH:13].[Cl:13][C:8]1[CH:7]=[C:6]([CH3:14])[C:5]2[C:10](=[CH:11][CH:12]=[C:3]([O:2][CH3:1])[C:4]=2[Cl:18])[N:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
900 g
Type
reactant
Smiles
COC=1C=C2C(=CC(=NC2=CC1)Cl)C
Name
Quantity
3.06 L
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
646 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
0.902 L
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The resulting slurry was stirred for 1 hour at 60-65° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 10-liter, four-necked reactor equipped with a mechanical stirrer, condenser
ADDITION
Type
ADDITION
Details
thermowatch, addition funnel and a condenser
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between 60 and 65° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 15-20° C.
STIRRING
Type
STIRRING
Details
stirred at this temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The product was removed by suction filtration
WASH
Type
WASH
Details
washed with cold (10° C.) acetic acid (0.550 liters), and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.ClC1=NC2=CC=C(C(=C2C(=C1)C)Cl)OC
Measurements
Type Value Analysis
AMOUNT: MASS 978.4 g
YIELD: PERCENTYIELD 81.2%
YIELD: CALCULATEDPERCENTYIELD 162.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.